tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide
Overview
Description
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C8H16N2O4S and a molecular weight of 236.29 g/mol . It is known for its unique structure, which includes a thiadiazinane ring with a tert-butyl ester and a sulfone group. This compound is typically found as a white to yellow solid and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves several steps. One common synthetic route includes the reaction of a thiadiazinane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfone group is known to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate: Lacks the sulfone group, which may result in different chemical properties and reactivity.
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1-oxide: Contains only one oxygen atom in the sulfone group, leading to different oxidation states and reactivity.
tert-Butyl 1,2,6-thiadiazinane-2-carboxylate 1,1,1-trioxide: Contains an additional oxygen atom, which may enhance its oxidizing properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 1,1-dioxo-1,2,6-thiadiazinane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-8(2,3)14-7(11)10-6-4-5-9-15(10,12)13/h9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEXBPGMKLDBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCNS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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